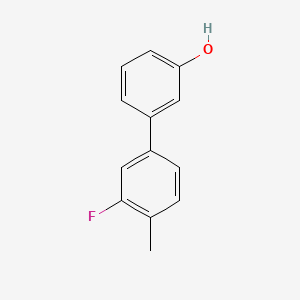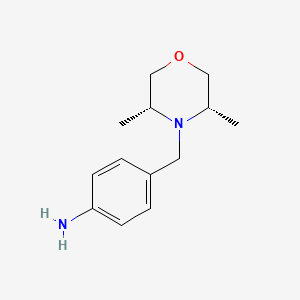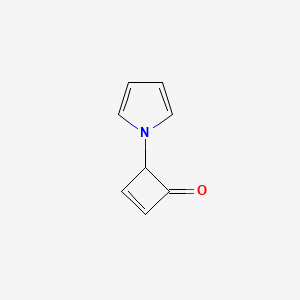
4-(1H-Pyrrol-1-yl)cyclobut-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrrol-1-yl)cyclobut-2-enone, also known as PCE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of arylcyclohexylamines and has been reported to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
4-(1H-Pyrrol-1-yl)cyclobut-2-enone acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can modulate the release of neurotransmitters and alter the activity of neuronal circuits in the brain.
Biochemical and Physiological Effects:
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine, and to alter the activity of neuronal circuits in the brain. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new therapies for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its ability to selectively target the NMDA receptor, which is involved in a wide range of biological processes. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been shown to exhibit a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its low solubility in water, which can make it difficult to administer to experimental animals.
Orientations Futures
There are several future directions for research on 4-(1H-Pyrrol-1-yl)cyclobut-2-enone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain, depression, and other neurological disorders. Another potential direction is to explore its use as a fluorescent probe for the study of protein-ligand interactions. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone and to optimize its synthesis and pharmacological properties.
In conclusion, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. While there are some limitations to its use in lab experiments, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone remains a promising compound for the development of new therapies for a variety of conditions.
Méthodes De Synthèse
The synthesis of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone involves the reaction between cyclobutanone and pyrrole in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Applications De Recherche Scientifique
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been used in a variety of scientific research applications, including as a tool to study the structure and function of ion channels in the nervous system. It has also been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit analgesic and anesthetic effects, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
4-pyrrol-1-ylcyclobut-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZTGBGOGPCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)cyclobut-2-enone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



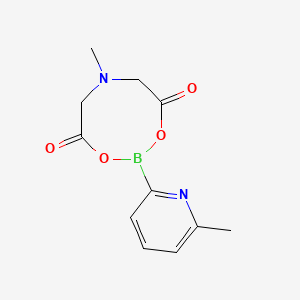
![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
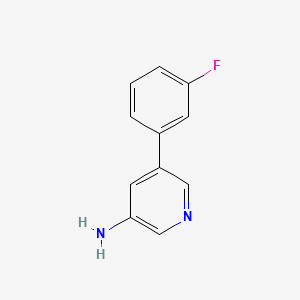
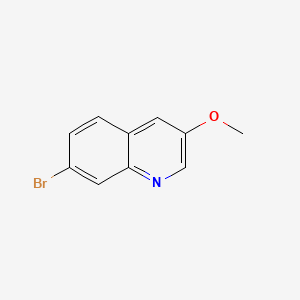

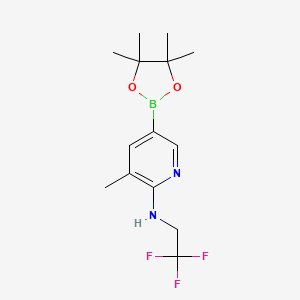
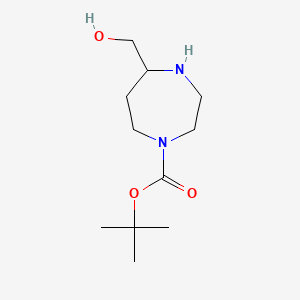
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

